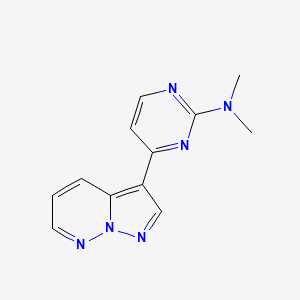
Dyrk1-IN-1
Overview
Description
Dyrk1-IN-1 is a useful research compound. Its molecular formula is C12H12N6 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dyrk1-IN-1 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which has garnered attention for its potential therapeutic implications in various diseases, including cancer and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Overview of DYRK1A
DYRK1A is a serine/threonine kinase that plays crucial roles in several biological processes, including cell cycle regulation, neuronal differentiation, and the DNA damage response. Its dysregulation has been implicated in conditions such as Down syndrome, Alzheimer's disease, and various cancers. The inhibition of DYRK1A has been explored as a therapeutic strategy to mitigate these pathologies.
This compound functions by specifically inhibiting DYRK1A activity. This inhibition leads to several downstream effects:
- Cell Cycle Regulation : Inhibition of DYRK1A disrupts normal cell cycle progression, leading to increased sensitivity to genotoxic stress in cancer cells. For example, studies have shown that DYRK1A inhibition sensitizes leukemic cells to chemotherapy by impairing DNA damage repair mechanisms .
- Neuronal Health : In models of Alzheimer's disease, this compound treatment has been associated with reduced levels of amyloid-beta (Aβ) and tau phosphorylation, which are key pathological features of the disease. Chronic inhibition has demonstrated cognitive improvements in transgenic mouse models .
- Insulin Secretion and Beta Cell Proliferation : Recent findings indicate that this compound promotes insulin secretion and enhances beta cell proliferation in pancreatic islet organoids, suggesting potential applications in diabetes management .
Table 1: Summary of Biological Effects Induced by this compound
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a study involving 3xTg-AD mice, chronic administration of this compound resulted in significant reductions in cognitive deficits associated with Aβ accumulation and tau pathology. Mice treated with the inhibitor showed improved performance in cognitive tests compared to control groups .
- Cancer Models : Research demonstrated that inhibiting DYRK1A with this compound led to decreased proliferation rates in various cancer cell lines, including glioblastoma and leukemia. The mechanism involved the impairment of cell cycle progression and enhanced apoptosis under stress conditions .
Properties
IUPAC Name |
N,N-dimethyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-17(2)12-13-7-5-10(16-12)9-8-15-18-11(9)4-3-6-14-18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBFWBMAWIBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















